N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a furan-2-yl and methoxyethyl substituent on the ethylamine linker of the carboxamide group. Its structure combines the planar aromatic benzothiazole core with a polar methoxy group and a heteroaromatic furan moiety, which may influence solubility, binding affinity, and metabolic stability compared to analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-19-13(12-3-2-6-20-12)8-16-15(18)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZOMLJUSGUMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antitumor, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a furan ring, a methoxyethyl group, and a benzo[d]thiazole moiety. Its structure can be represented as follows:
This unique combination of functional groups contributes to its biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial effects. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives, indicating strong antibacterial activity .
Antifungal Activity
The antifungal properties of this compound were evaluated against fungi such as Candida albicans and Aspergillus niger. In vitro assays showed that the compound inhibited fungal growth effectively, with IC50 values significantly lower than those of standard antifungal agents .
Antitumor Activity
Antitumor studies have highlighted the potential of benzothiazole derivatives in cancer treatment. In vitro tests on human tumor cell lines (e.g., MCF-7, DU145) revealed that these compounds could induce apoptosis and inhibit cell proliferation. The most potent derivatives exhibited IC50 values in the nanomolar range, showcasing their effectiveness .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH assay. Results indicated that the compound scavenged free radicals effectively, suggesting its potential in preventing oxidative stress-related diseases .
Data Table: Biological Activity Summary
Case Studies
- Case Study on Antitumor Activity : A study involving various benzothiazole derivatives demonstrated that this compound significantly inhibited the growth of MCF-7 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antibacterial Efficacy : In another research project, a series of benzothiazole compounds were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antibacterial potency, with this compound being among the most effective.
Scientific Research Applications
The compound exhibits significant biological activities, including:
- Antitumor Activity : It has been shown to inhibit cancer cell growth by targeting specific pathways involved in tumor progression. Studies indicate that it enhances the cytotoxic effects of chemotherapeutic agents such as temozolomide, particularly in glioblastoma cell lines .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
In Vitro Studies
A study conducted on HeLa cells demonstrated that this compound significantly increased the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide. The results indicated a synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents .
ADME Profile
The pharmacokinetic profile of the compound was evaluated in vivo in mice, revealing favorable absorption and distribution characteristics. The compound demonstrated good plasma and brain exposure following administration at a dosage of 30 mg/kg .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the furan and benzo[d]thiazole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituent on Furan | Alters potency against cancer cells |
| Variations on Benzo[d]thiazole | Impacts interaction with APE1 and other targets |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound distinguishes itself from other benzothiazole-6-carboxamide derivatives through its 2-(furan-2-yl)-2-methoxyethyl side chain. Key structural analogs include:
- N-(4-Chlorophenyl)benzo[d]thiazole-6-carboxamide derivatives (): These compounds feature aryl or piperidine substituents at the 2-position of the benzothiazole core, enhancing interactions with hydrophobic pockets in target proteins like Hsp90 .
- FFF-31 (): A benzothiazole-6-carboxamide with a diazirine-ethyl side chain, used in chemoproteomic studies due to its photoreactive properties .
Key Structural Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : Analogs with 4-chlorophenyl () or nitro groups () exhibit altered electronic profiles, impacting binding to targets like kinases or Hsp90 .
Observations :
- Coupling Reagents : EEDQ () and EDC/HOBt () are commonly used for carboxamide bond formation.
- Solvent Systems : DMF is preferred for solubility of polar intermediates .
- Yield Variability : Piperidine-substituted analogs (e.g., 8m in ) show lower yields (46%) due to steric hindrance, whereas simpler ethylamine derivatives (e.g., FFF-31) achieve higher yields (76%) .
Physicochemical Properties
Key Trends :
- High Melting Points : Most benzothiazole-6-carboxamides exhibit melting points >200°C due to strong intermolecular hydrogen bonding and aromatic stacking .
- Lipophilicity : The furan-methoxyethyl group likely reduces LogP compared to phenylsulfonamide analogs (LogP ~3.5) but increases it relative to hydroxylpiperidine derivatives (LogP ~2.1) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EEDQ (Ethoxycarbonyl Ethylene Diamine) in DMF, as demonstrated for analogous benzothiazole carboxamides. Key steps include activating the carboxylic acid group (e.g., from benzo[d]thiazole-6-carboxylic acid) and reacting it with the amine-containing furan-methoxyethyl precursor. Purification typically involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent connectivity and mass spectrometry (HRMS) for molecular weight validation. HPLC with UV detection at 254 nm is recommended for purity assessment, as applied to structurally related benzothiazoles .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with benzothiazole derivatives’ known activities:
- Antiproliferative activity : Use the Sulforhodamine B (SRB) assay against cancer cell lines (e.g., K562 leukemia).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Kinase inhibition assays (e.g., Src/Abl kinases) via fluorescence-based methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Methodological Answer : Systematically modify substituents:
- Furan ring : Replace with thiophene or pyridine to alter electronic effects.
- Methoxyethyl chain : Adjust chain length or substitute methoxy with ethoxy to enhance solubility.
- Benzothiazole core : Introduce electron-withdrawing groups (e.g., Cl, Br) at position 6 to improve target binding. Evaluate changes using in vitro assays and molecular docking to correlate structural modifications with activity .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates.
- Target engagement : Use thermal shift assays or surface plasmon resonance (SPR) to confirm binding to targets like Bcl-xL or Hsp90.
- In vivo validation : Employ xenograft models (e.g., K562 leukemia in mice) to assess tumor regression and toxicity at varying doses .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm antiproliferative activity using both SRB and MTT assays.
- Mechanistic studies : Use siRNA knockdown of suspected targets (e.g., Bcl-xL) to isolate the compound’s pathway-specific effects .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., Bcl-xL) to resolve binding modes at 2.0–2.5 Å resolution.
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
